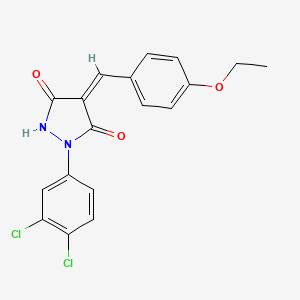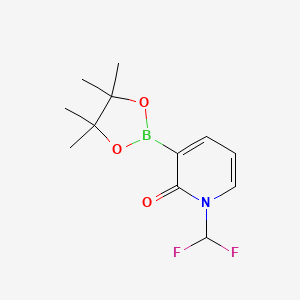
(Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by the presence of a dichlorophenyl group and an ethoxybenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 3,4-dichlorophenylhydrazine with ethyl 4-ethoxybenzylideneacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The presence of reactive groups allows for substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry:
- Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (Z)-1-(3,4-Dichlorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione
- (Z)-1-(3,4-Dichlorophenyl)-4-(4-hydroxybenzylidene)pyrazolidine-3,5-dione
Comparison:
- The presence of different substituents (ethoxy, methoxy, hydroxy) on the benzylidene moiety can significantly affect the chemical and biological properties of these compounds.
- (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione is unique due to the ethoxy group, which may enhance its solubility and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C18H14Cl2N2O3 |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
(4Z)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-2-25-13-6-3-11(4-7-13)9-14-17(23)21-22(18(14)24)12-5-8-15(19)16(20)10-12/h3-10H,2H2,1H3,(H,21,23)/b14-9- |
Clave InChI |
XFGORAOOZWWQKK-ZROIWOOFSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)



![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)

![7-Fluoropyrido[4,3-d]pyrimidine](/img/structure/B13656803.png)
![azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13656807.png)

![6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)

